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Compound of Interest

Compound Name: Eudistomin T

Cat. No.: B021811

An in-depth technical guide for researchers, scientists, and drug development professionals on
the structure elucidation of B-carboline alkaloids, using a representative Eudistomin analogue
to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS).

Disclaimer: Specific experimental data for a compound designated "Eudistomin T" is not
readily available in the reviewed scientific literature. Therefore, this guide will elucidate the
structure of a representative [3-carboline alkaloid, herein referred to as "Eudistomin Analogue
1," to demonstrate the comprehensive workflow and analytical logic involved. This process is
directly applicable to the structural determination of novel compounds within the Eudistomin
class.

Introduction

Eudistomins are a class of 3-carboline alkaloids isolated from marine tunicates, primarily of the
genus Eudistoma. These compounds have garnered significant interest from the scientific
community due to their wide range of biological activities, including antiviral, antimicrobial, and
cytotoxic properties. The structural diversity within this family necessitates robust analytical
methodologies for accurate characterization. The definitive assignment of a novel Eudistomin
structure relies on the synergistic application of mass spectrometry (MS) for determining the
molecular formula and key fragments, and nuclear magnetic resonance (NMR) spectroscopy
for mapping the precise atomic connectivity and stereochemistry.[1]
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This technical guide provides a detailed walkthrough of the structure elucidation process, from
initial molecular formula determination by high-resolution mass spectrometry (HR-MS) to the
complete assembly of the molecular framework using a suite of 1D and 2D NMR experiments.

Mass Spectrometry Analysis

The first step in structure elucidation is to determine the molecular formula and gain initial
structural insights through mass spectrometry.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate mass measurement of the parent ion, enabling the
unambiguous determination of its elemental composition. For Eudistomin Analogue 1, analysis
via electrospray ionization (ESI) in positive ion mode revealed a protonated molecular ion
[M+H]*.

Table 1: High-Resolution Mass Spectrometry Data for Eudistomin Analogue 1

. . Deduced Degrees of
Experiment Calculated Difference .
lon Molecular Unsaturatio
al m/z m/z (ppm)
Formula n
+ . . +0. 15H12BrN3
M+H]+ 314.0431 314.0429 0.6 Ci1sH12BrN 11

The molecular formula C1sH12BrNs indicates 11 degrees of unsaturation (rings and/or 1t-
bonds), which is consistent with the polycyclic aromatic structure of a [3-carboline core.

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS experiments are performed to fragment the parent ion, providing data on stable
substructures. The fragmentation pattern of 3-carbolines often involves characteristic losses
related to the substituents and cleavages within the heterocyclic rings.[1]

Table 2: Key MS/MS Fragmentation Data for Eudistomin Analogue 1 ([M+H]* = 314.04)
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Proposed Identity
Precursor lon (m/z) Fragment lon (m/z) Neutral Loss (Da)

of Loss
314.04 287.04 27 HCN
314.04 235.96 78.08 Br
314.04 183.06 130.98 C7HsBr

These fragments suggest the presence of a bromine atom on an aromatic ring and a nitrogen-
containing heterocyclic system, characteristic of the Eudistomin family.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on a Q-Exactive Orbitrap mass spectrometer
equipped with a heated electrospray ionization (HESI) source. The sample was dissolved in
methanol and infused directly. MS/MS analysis was performed using collision-induced
dissociation (CID) with normalized collision energy of 35%. The instrument was operated in
positive ion mode with a mass resolution setting of 70,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information
about the carbon skeleton and the relative positions of protons. All spectra for Eudistomin
Analogue 1 were recorded in DMSO-ds.

Workflow for NMR-Based Structure Elucidation

The process of piecing together a molecule from NMR data follows a logical progression,
starting from simple 1D spectra and moving to more complex 2D correlation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Eudistomin T structure elucidation using NMR and MS].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021811#eudistomin-t-structure-elucidation-using-
nmr-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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